molecular formula C9H10F2OS B2525621 3,5-Difluoro-4-n-propoxythiophenol CAS No. 1379356-05-4

3,5-Difluoro-4-n-propoxythiophenol

Cat. No.: B2525621
CAS No.: 1379356-05-4
M. Wt: 204.23
InChI Key: RZLCWVZVVCPSBH-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-n-propoxythiophenol is a chemical compound with the molecular formula C9H10F2OS It is characterized by the presence of two fluorine atoms, a propoxy group, and a thiophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-n-propoxythiophenol typically involves the introduction of fluorine atoms and a propoxy group onto a thiophenol backbone. One common method involves the reaction of 3,5-difluorothiophenol with n-propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-n-propoxythiophenol can undergo various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert the thiophenol group to a thiol.

    Substitution: The fluorine atoms and propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiols.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

3,5-Difluoro-4-n-propoxythiophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-n-propoxythiophenol involves its interaction with specific molecular targets. The fluorine atoms and propoxy group can influence the compound’s reactivity and binding affinity. The thiophenol moiety can interact with enzymes or proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorothiophenol: Lacks the propoxy group, making it less versatile in certain applications.

    4-n-Propoxythiophenol: Lacks the fluorine atoms, which can affect its reactivity and binding properties.

    3,5-Difluoro-4-methoxythiophenol: Similar structure but with a methoxy group instead of a propoxy group, leading to different chemical properties.

Uniqueness

3,5-Difluoro-4-n-propoxythiophenol is unique due to the combination of fluorine atoms and a propoxy group on the thiophenol backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3,5-difluoro-4-propoxybenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2OS/c1-2-3-12-9-7(10)4-6(13)5-8(9)11/h4-5,13H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLCWVZVVCPSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1F)S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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